2-(Chloromethyl)benzoic acid
Overview
Description
2-(Chloromethyl)benzoic acid is a useful research compound. Its molecular formula is C8H7ClO2 and its molecular weight is 170.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165904. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Thermodynamic Study in Pharmaceutical Research
Benzoic acid, including chlorobenzoic acids like 2-(Chloromethyl)benzoic acid, is essential in pharmaceutical research for process design. The phase behavior of benzoic acid and its mixtures with water and organic solvents is critical. The study by Reschke et al. (2016) used Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) to model phase equilibria in solutions containing benzoic acid and chlorobenzoic acids, demonstrating the compound's significance in establishing stability and solubility models for pharmaceuticals (Reschke et al., 2016).
Analgesic and Antiplatelet Activity
Caroline et al. (2019) evaluated 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid for its potential as an analgesic and antiplatelet agent. The study synthesized this compound and tested it against the human cyclooxygenase-2 (COX-2) receptor. The compound showed significant analgesic activity and inhibited platelet aggregation, indicating its potential as a better alternative to acetylsalicylic acid with lower toxicity impact (Caroline et al., 2019).
Antimicrobial Activity
The antimicrobial activity of compounds derived from benzoic acid, such as 2-(4-chlorophenoxymethyl)benzoic acid, was studied by Limban et al. (2008). The research revealed that these compounds exhibited specific antimicrobial activities against a range of pathogens, including Gram-positive and Gram-negative bacteria, and Candida spp. This suggests their potential use as efficient antimicrobial agents, especially for treating multidrug-resistant infections (Limban et al., 2008).
Polymer Science Applications
Amarnath and Palaniappan (2005) reported the use of benzoic acid derivatives, including 2-chlorobenzoic acid, as dopants for polyaniline. This application is crucial in polymer science, where the properties of benzoic acid doped polyaniline salts were studied for potential use in advanced technologies (Amarnath & Palaniappan, 2005).
Environmental Applications
Matthews (1990) explored the use of benzoic acid, including its chlorinated derivatives, in environmental applications. The study focused on the purification of water using TiO2 illuminated with near UV light, demonstrating the role of these compounds in advanced oxidation processes for water treatment (Matthews, 1990).
Mechanism of Action
Target of Action
The primary target of 2-(Chloromethyl)benzoic acid is the cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
This compound interacts with its target, the COX enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzyme, it prevents the conversion of arachidonic acid into prostaglandins . This results in a decrease in the production of these signaling molecules, leading to reduced inflammation and pain .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound has a total systemic exposure (AUCtotal) of 66.3 ± 1.0 μg min/mL, and an elimination half-life (T1/2el) of 39.4 ± 3.9 minutes . These properties suggest that the compound is extensively distributed in the body and has a relatively long elimination half-life .
Result of Action
The molecular and cellular effects of this compound’s action include reduced inflammation and pain. By inhibiting the COX enzyme, the compound decreases the production of prostaglandins, which are key mediators of inflammation and pain . This results in an overall reduction in these symptoms.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at a temperature of -20°C to maintain its stability . Furthermore, the compound’s lipophilicity (log P = 3.73) suggests that it can readily cross biological membranes, which may influence its distribution within the body .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives, such as salicylic acid, have anti-inflammatory and analgesic activity through cyclooxygenase (COX) inhibition . Therefore, it is plausible that 2-(Chloromethyl)benzoic acid may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
A related compound, 2-((3-(chloromethyl)benzoyloxy)benzoic acid, has been reported to increase CD4+ regulatory T-cell populations and FoxP3 expression in lipopolysaccharide-induced mice . This suggests that this compound may also influence cell function and cellular processes.
Molecular Mechanism
It is known that salicylic acid derivatives exert their effects through COX inhibition . Therefore, it is possible that this compound may also interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that salicylic acid derivatives, such as acetylsalicylic acid (ASA), have a rapid onset of action and a short elimination time . Therefore, it is possible that this compound may have similar temporal effects.
Dosage Effects in Animal Models
A related compound, 2-((3-(chloromethyl)benzoyloxy)benzoic acid, has been reported to reduce inflammatory parameters in lipopolysaccharide-induced rats .
Metabolic Pathways
It is known that benzoic acid acts as a precursor for many primary and secondary metabolites . Therefore, it is possible that this compound may also be involved in similar metabolic pathways.
Transport and Distribution
It is known that salicylic acid derivatives are extensively distributed in tissues during absorption . Therefore, it is possible that this compound may also be transported and distributed in a similar manner.
Subcellular Localization
It is known that salicylic acid derivatives are cytosolic enzymes . Therefore, it is possible that this compound may also be localized in the cytosol.
Properties
IUPAC Name |
2-(chloromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEUDCIEJDRJTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60304490 | |
Record name | 2-(Chloromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60304490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85888-81-9 | |
Record name | 85888-81-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165904 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Chloromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60304490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Chloromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(chloromethyl)benzoic acid in the synthesis of olopatadine hydrochloride?
A1: this compound serves as a crucial starting material in the synthesis of olopatadine hydrochloride, a medication used to treat allergic conjunctivitis. [] The synthesis process involves a two-step reaction:
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